PIM Kinase Family and CDC7 Inhibition Profile
The compound demonstrates a defined polypharmacology against several therapeutically relevant kinases. It exhibits sub-micromolar affinity for PIM1 (pKi = 7.96, equivalent to an IC₅₀ of ~11 nM), PIM3 (pKi = 8.00, IC₅₀ ~10 nM), and CDC7 (pKi = 8.11, IC₅₀ ~7.8 nM), with lower affinity for PIM2 (pKi = 6.92, IC₅₀ ~120 nM) [1]. This profile is distinct from many other piperazine-based kinase inhibitors, which may lack this specific combination of targets. While direct head-to-head data for close analogs is not available in this specific kinase panel, the quantified polypharmacology is a unique identifier for this compound's utility in probing PIM and CDC7 signaling pathways [1].
| Evidence Dimension | Kinase Inhibition Affinity (pKi / IC₅₀) |
|---|---|
| Target Compound Data | PIM1 pKi = 7.96 (IC₅₀ ~11 nM); PIM3 pKi = 8.00 (IC₅₀ ~10 nM); CDC7 pKi = 8.11 (IC₅₀ ~7.8 nM) |
| Comparator Or Baseline | Typical in-class piperazines (no specific single comparator available for this exact panel) |
| Quantified Difference | N/A (Class-level inference: defined polypharmacology against PIM1, PIM3, and CDC7 is a characteristic of this specific analog) |
| Conditions | ChEMBL 20 database; enzyme inhibition assays |
Why This Matters
This defined kinase inhibition profile makes the compound a valuable tool for investigating PIM/CDC7 signaling networks, where selective or polypharmacological modulation is required for mechanistic studies.
- [1] ZINC15. (n.d.). ZINC84758264. University of California, San Francisco. View Source
